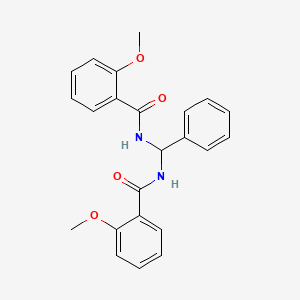
N,N'-(phenylmethanediyl)bis(2-methoxybenzamide)
Overview
Description
N,N’-(phenylmethanediyl)bis(2-methoxybenzamide): is a complex organic compound with the molecular formula C29H26N2O4 This compound is characterized by its two methoxybenzamide groups connected via a phenylmethanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) typically involves the reaction of 2-methoxybenzoyl chloride with a diamine such as benzylamine. The reaction is carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous-flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like platinum on carbon (Pt/C) can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one of the methoxy groups can be replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) is used in the production of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to changes in cellular processes, providing insights into the compound’s potential therapeutic effects .
Comparison with Similar Compounds
- N,N’-bis(2-methoxybenzylidene)hexane-1,6-diamine
- N,N’-bis(4-dimethylaminobenzylidene)hexane-1,6-diamine
- N,N’-bis(4-butoxybenzylidene)hexane-1,6-diamine
Comparison: N,N’-(phenylmethanediyl)bis(2-methoxybenzamide) is unique due to its phenylmethanediyl bridge, which imparts distinct structural and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methoxy-N-[[(2-methoxybenzoyl)amino]-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-19-14-8-6-12-17(19)22(26)24-21(16-10-4-3-5-11-16)25-23(27)18-13-7-9-15-20(18)29-2/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESIXYIRCLZMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorophenyl)methylsulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B3707864.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3707871.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3707882.png)
![Dimethyl 5-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3707890.png)
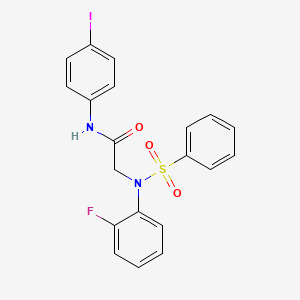
![5-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B3707898.png)
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3707906.png)
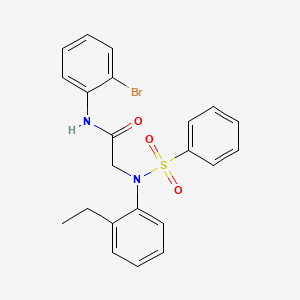
![5-[(4-bromobenzoyl)amino]-N-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3707916.png)
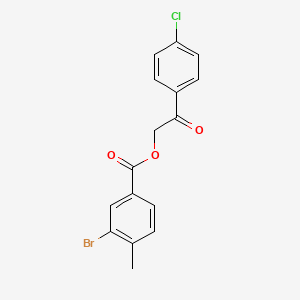
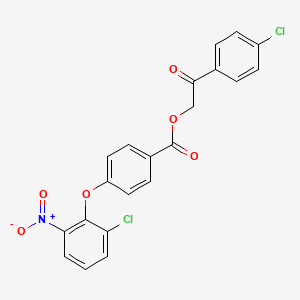
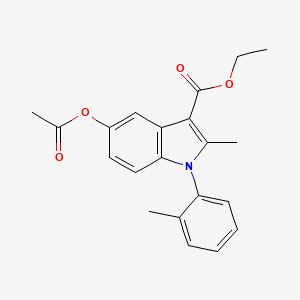
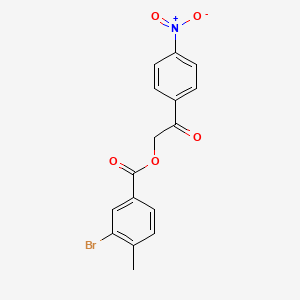
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B3707952.png)
